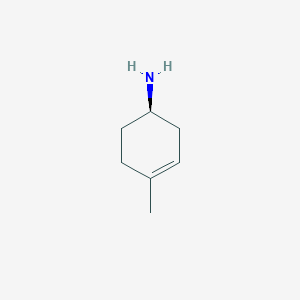

(1R)-4-methylcyclohex-3-en-1-amine

Beschreibung

(1R)-4-Methylcyclohex-3-en-1-amine is a chiral cyclohexene derivative with a methyl substituent at the 4-position and an amine group at the 1-position. Its structure combines a rigid cyclohexene ring with stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications.

Synthesis: The compound can be synthesized via transaminase-catalyzed reactions, which enable enantioselective production of chiral amines. Evidence from transaminase studies highlights its role as a key intermediate in the preparation of bioactive molecules, though detailed synthetic protocols are available in supplementary materials .

Eigenschaften

Molekularformel |

C7H13N |

|---|---|

Molekulargewicht |

111.18 g/mol |

IUPAC-Name |

(1R)-4-methylcyclohex-3-en-1-amine |

InChI |

InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3/t7-/m0/s1 |

InChI-Schlüssel |

GJIKAJOLWXMKEG-ZETCQYMHSA-N |

Isomerische SMILES |

CC1=CC[C@@H](CC1)N |

Kanonische SMILES |

CC1=CCC(CC1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4-methylcyclohex-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 4-methylcyclohex-3-en-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methylcyclohex-3-en-1-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-4-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Alkyl halides, typically in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Saturated amines

Substitution: Secondary or tertiary amines

Wissenschaftliche Forschungsanwendungen

(1R)-4-methylcyclohex-3-en-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-4-methylcyclohex-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Molecular Formula : C₇H₁₃N

- Molecular Weight : 111.18 g/mol

- Stereochemistry : The (1R) configuration is critical for its interactions in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (1R)-4-methylcyclohex-3-en-1-amine with structurally related cyclohexane/cyclohexene amines:

Key Differences and Implications

Substituent Effects :

- The methyl group on the cyclohexene ring in the target compound enhances rigidity and influences lipophilicity, whereas piperazine substituents (e.g., in Compound 289) improve solubility and receptor affinity .

- The phenyl and oxocyclohexyl groups in the Mannich base derivative () introduce aromaticity and ketone reactivity, broadening its utility in alkaloid synthesis .

Stereochemical Impact: Molecular dynamics (MD) simulations () demonstrate that minor stereochemical variations (e.g., R vs. S configurations) drastically alter binding conformations to receptors like σ1R. The (1R) configuration in the target compound likely optimizes interactions in chiral environments, a feature less pronounced in non-stereospecific analogues .

Synthetic Routes :

- Enzymatic synthesis (transaminase catalysis) offers green chemistry advantages for the target compound, contrasting with Mannich reactions () or multi-step deprotection () used for analogues .

Biological Activity :

- Piperazine-containing derivatives (e.g., Compound 289) show promise in antitumor applications , while the target compound’s simpler structure may favor use as a building block for complex drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.